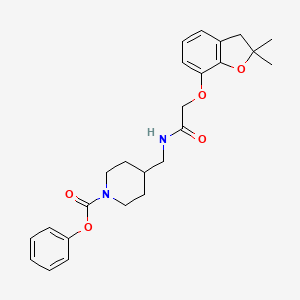
2-(((2-(5-bromo-2-méthoxyphényl)-5-méthyloxazol-4-yl)méthyl)thio)-3-cyclopentylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopentylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H24BrN3O3S and its molecular weight is 526.45. The purity is usually 95%.
BenchChem offers high-quality 2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopentylquinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopentylquinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antagoniste du récepteur de la mélanocortine 4 (MC4R)
Le composé a été identifié comme un nouvel antagoniste non peptidique du MC4R. Le récepteur de la mélanocortine 4 (MC4R) joue un rôle crucial dans la régulation du poids corporel et l’homéostasie énergétique. L’activation du MC4R par les hormones stimulant les mélanocytes (MSH) dérivées de la pro-opiomélanocortine (POMC) est étroitement régulée. Les antagonistes peptidiques du MC4R, généralement administrés par voie intracérébroventriculaire, ont été démontrés pour augmenter le poids corporel et l’apport alimentaire chez les modèles de rongeurs. Cependant, cet antagoniste non peptidique offre une approche alternative, et ses effets sur la perte de poids induite par la tumeur chez la souris après administration périphérique sont en cours d’investigation .
Activité antibactérienne
Bien que non directement liée à son rôle dans la régulation du poids, les propriétés antibactériennes du composé valent la peine d’être explorées. Trois dérivés de ce composé ont été synthétisés et évalués pour leur activité antibactérienne contre Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis et Staphylococcus aureus. Des recherches supplémentaires pourraient permettre de découvrir son mécanisme d’action et ses applications potentielles dans la lutte contre les infections bactériennes .
Perspectives structurelles
Les structures cristallines des bases de Schiff bromosubstituées apparentées à ce composé ont été caractérisées. Ces informations contribuent à notre compréhension de ses interactions moléculaires et de ses sites de liaison potentiels, ce qui peut éclairer la conception et l’optimisation des médicaments .
En résumé, « 2-(((2-(5-bromo-2-méthoxyphényl)-5-méthyloxazol-4-yl)méthyl)thio)-3-cyclopentylquinazolin-4(3H)-one » promet dans divers domaines, de la régulation du poids à l’activité antibactérienne. Des recherches supplémentaires sont nécessaires pour libérer tout son potentiel et explorer des applications supplémentaires. 🌟
Propriétés
IUPAC Name |
2-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-cyclopentylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24BrN3O3S/c1-15-21(27-23(32-15)19-13-16(26)11-12-22(19)31-2)14-33-25-28-20-10-6-5-9-18(20)24(30)29(25)17-7-3-4-8-17/h5-6,9-13,17H,3-4,7-8,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDJDVIYGLRXLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=CC(=C2)Br)OC)CSC3=NC4=CC=CC=C4C(=O)N3C5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-(4-ethoxyphenyl)-2-oxoethyl)-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2548293.png)
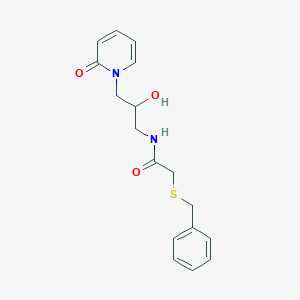
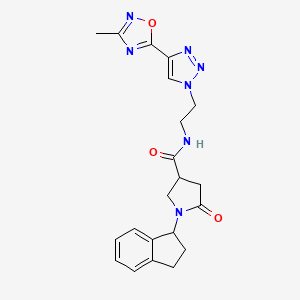
![3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2548298.png)
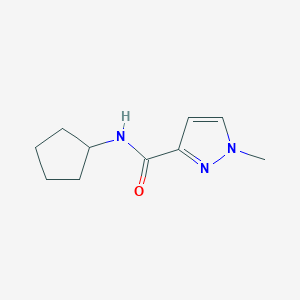

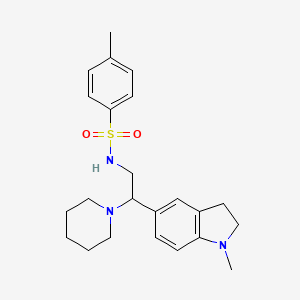
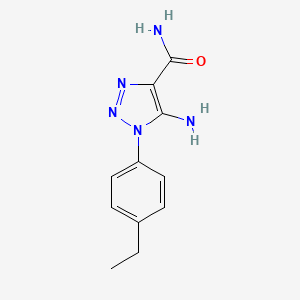
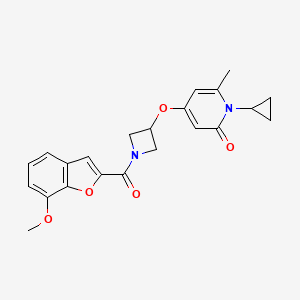
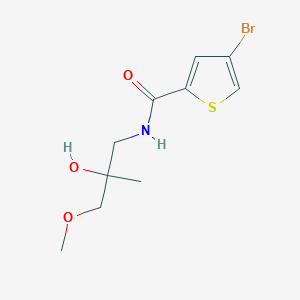
![[4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2548306.png)
![2-(2,4-Dichlorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2548307.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1,2,4,5-tetrahydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2548308.png)
